3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride

Description

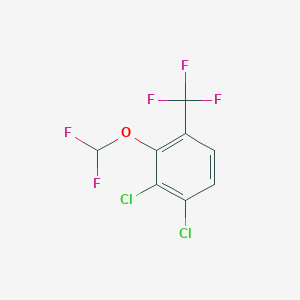

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound characterized by a benzotrifluoride core substituted with chlorine atoms at positions 3 and 4, and a difluoromethoxy group at position 2. The compound’s trifluoromethyl and difluoromethoxy groups likely confer enhanced metabolic stability and lipophilicity, making it of interest in medicinal and agrochemical applications .

Properties

IUPAC Name |

1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-4-2-1-3(8(13,14)15)6(5(4)10)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIBIRVMNBYIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Benzotrifluoride Derivatives

- Method: 4-Chlorobenzotrifluoride is chlorinated in the presence of a catalyst at elevated temperatures (60–90°C) with dry chlorine gas. The reaction proceeds for over two hours until the 3,4-dichlorobenzotrifluoride content reaches approximately 90 wt%.

- Catalyst and Reactor: The reaction is carried out in a reactor with stirring; catalyst details are unspecified but filtration is used to remove catalyst residues post-reaction.

- Purification: After reaction completion, the crude product undergoes pressure reduction and fine distillation to achieve >99 wt% purity.

Continuous Synthesis Technology

- Process Description: A continuous process uses para-chlorotrifluorotoluene and chlorine mixed with circulating materials in a raw material mixer, then fed into a chlorination tower packed with iron-based fillers for continuous chlorination.

- Operating Conditions: The material ratio of chlorotrifluorotoluene to chlorine is maintained between 1:0.5 to 1.1, preferably 1:0.7 to 0.9. The chlorination tower operates as a fixed-bed reactor with iron shavings or other iron alloys as packing material.

- Advantages: This continuous process improves production efficiency, reduces energy consumption, and enhances product yield compared to batch methods.

Example Preparation Protocol from Patent Literature

Analysis and Research Findings

- Catalyst Role: Aluminum fluoride catalysts significantly accelerate fluorination reactions, allowing gas-phase processing that avoids high-pressure liquid HF handling.

- Continuous vs Batch: Continuous chlorination and fluorination processes enhance production efficiency, reduce waste, and maintain consistent product quality compared to batch methods.

- Purification Techniques: Reduced pressure distillation and steam distillation are effective for isolating high-purity 3,4-dichlorobenzotrifluoride and related intermediates.

- Yield Stability: Continuous introduction of chlorine during fluorination maintains yields above 95% mole over extended reaction times.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride with three related compounds, focusing on structural features, synthesis, and functional properties.

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Structural Similarities : Shares the difluoromethoxy group but replaces chlorine and trifluoromethyl groups with a methoxy substituent and an aldehyde functional group.

- Synthesis : Synthesized via condensation of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate in the presence of K₂CO₃ in DMF, followed by purification .

- Key Differences :

- Lower molecular weight (188.13 g/mol vs. ~300–350 g/mol estimated for the target compound).

- The aldehyde group increases reactivity (e.g., susceptibility to oxidation) compared to the inert trifluoromethyl group in the target compound.

- Applications: Likely serves as an intermediate in drug synthesis, whereas the target compound’s halogenation suggests broader bioactivity .

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl Chloride (CAS 1805124-22-4)

- Structural Similarities : Shares the dichloro and difluoromethoxy substituents but replaces benzotrifluoride with a sulfonyl chloride group.

- Synthesis : Likely involves sulfonation of a dichloro-difluoromethoxybenzene precursor, though exact steps are unspecified .

- Key Differences :

Pantoprazole Precursor (5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole)

- Structural Similarities : Contains a difluoromethoxy-substituted benzimidazole core.

- Synthesis : Condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, followed by oxidation to form sulfoxide or sulfone byproducts .

- Key Differences :

- The benzimidazole ring system introduces heterocyclic aromaticity, contrasting with the fully substituted benzene core of the target compound.

- Stability: The difluoromethoxy group in pantoprazole derivatives is prone to overoxidation, forming sulfones, whereas the target compound’s trifluoromethyl group is chemically inert under similar conditions .

Analytical and Functional Data Comparison

| Property | This compound | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl Chloride | Pantoprazole Precursor |

|---|---|---|---|---|

| Molecular Formula | C₈H₃Cl₂F₅O (estimated) | C₉H₇F₂O₃ | C₇H₃Cl₂F₂O₃S | C₁₃H₁₂F₂N₂O₂S |

| Molecular Weight | ~300–350 g/mol (estimated) | 188.13 g/mol | ~279.03 g/mol | 298.31 g/mol |

| Key Functional Groups | Cl, CF₃, OCF₂H | OCF₂H, OCH₃, CHO | Cl, OCF₂H, SO₂Cl | OCF₂H, benzimidazole, SH |

| Synthesis Complexity | High (halogenation, trifluoromethylation) | Moderate (condensation) | High (sulfonation) | High (multi-step oxidation) |

| Applications | Medicinal/agrochemical intermediate | Synthetic intermediate | Pharmaceutical synthesis | Antiulcer drug precursor |

Research Findings and Stability Considerations

- Reactivity : The sulfonyl chloride derivative (CAS 1805124-22-4) exhibits higher reactivity toward nucleophilic substitution, whereas the benzotrifluoride variant’s stability makes it preferable for prolonged bioactivity .

- Chromatographic Behavior : Analogous compounds in show LCMS m/z values of 853–867 [M+H]⁺ and HPLC retention times of 1.31–1.37 minutes, suggesting that the target compound may require similar analytical conditions for characterization .

Biological Activity

3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride (commonly referred to as DDFB) is an organic compound with notable chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C8H3Cl2F5O

- IUPAC Name : 1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethyl)benzene

- Structure : The compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group.

Biological Activity

DDFB has been investigated for its biological activity across various domains, including:

- Antimicrobial Activity : Studies indicate that DDFB exhibits significant antimicrobial properties against a range of bacterial strains. It has been particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls.

- Anticancer Potential : Preliminary research suggests that DDFB may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

- Enzyme Inhibition : DDFB has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders.

The biological activity of DDFB is attributed to its structural features:

- Electronegativity : The presence of fluorine and chlorine atoms enhances the compound's reactivity and binding affinity to biological targets.

- Molecular Interactions : DDFB can interact with specific receptors or enzymes, modulating their activity. This interaction can lead to altered signaling pathways within cells.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy of DDFB against various bacterial strains.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : DDFB demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Cancer Cell Line Proliferation Study :

- Objective : To investigate the effects of DDFB on cancer cell proliferation.

- Methodology : MTT assay was used on human cancer cell lines (e.g., HeLa and MCF-7).

- Results : DDFB reduced cell viability by 50% at concentrations of 10 µM after 48 hours, indicating potential anticancer properties.

Data Table

| Biological Activity | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | Disk diffusion | MIC = 64 µg/mL |

| Anticancer | HeLa | MTT assay | 50% inhibition at 10 µM |

| Anticancer | MCF-7 | MTT assay | 50% inhibition at 10 µM |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4-Dichloro-2-(difluoromethoxy)benzotrifluoride with high purity?

- Methodology : Use halogen-directed substitution reactions under controlled anhydrous conditions. Optimize stoichiometry of fluorinating agents (e.g., KF or HF-pyridine) to minimize side products. Purification via fractional distillation or column chromatography is critical due to the compound’s halogen-rich structure .

- Validation : Monitor reaction progress using <sup>19</sup>F NMR to track fluorine incorporation and GC-MS to confirm purity (>95%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

- Techniques : Combine X-ray crystallography for absolute configuration determination with high-resolution mass spectrometry (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR. Use 2D NMR (e.g., COSY, NOESY) to distinguish between regioisomers .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian) to resolve conflicting assignments .

Q. What thermodynamic properties (e.g., solubility, stability) are critical for handling this compound in aqueous or organic phases?

- Experimental Design : Measure solubility in polar (e.g., DMSO, acetonitrile) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Assess thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the difluoromethoxy group in this compound?

- Approach : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states for substitution reactions. Software like COMSOL Multiphysics coupled with AI-driven reaction path search algorithms can optimize reaction conditions (e.g., temperature, solvent polarity) .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from controlled thermal studies) .

Q. What experimental strategies resolve contradictions in environmental persistence data for halogenated benzotrifluorides?

- Analytical Workflow :

- Step 1 : Conduct accelerated degradation studies under UV light or oxidative conditions (e.g., Fenton’s reagent) to simulate environmental breakdown .

- Step 2 : Use LC-MS/MS to quantify degradation products (e.g., chlorinated phenols, trifluoroacetic acid derivatives). Cross-reference with toxicity databases (e.g., EPA DSSTox) to assess ecological risks .

Q. How can factorial design optimize catalytic systems for selective dehalogenation of this compound?

- Design Framework :

- Factors : Catalyst type (e.g., Pd/C, Ni nanoparticles), solvent polarity, temperature.

- Response Variables : Yield, selectivity for mono-dehalogenated products.

Key Research Challenges and Solutions

- Challenge : Contradictory reactivity trends in fluorinated vs. chlorinated positions.

- Solution : Use isotopic labeling (<sup>18</sup>F or <sup>37</sup>Cl) to track substitution kinetics and validate mechanistic hypotheses .

- Challenge : Environmental persistence under varying pH conditions.

- Solution : Conduct pH-dependent hydrolysis studies with inline IR spectroscopy to monitor real-time degradation .

Authoritative Sources

- Synthetic Protocols : Refer to PubChem and EPA DSSTox for validated reaction pathways .

- Safety Guidelines : Follow CAMEO Chemicals recommendations for handling halogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.